molecular formula C16H15N3O3 B11540968 N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide

N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide

Cat. No.: B11540968
M. Wt: 297.31 g/mol
InChI Key: PMFZWUMLOIYDFO-SFQUDFHCSA-N
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Description

N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide is a hydrazone derivative characterized by the presence of a 4-nitrophenyl group and a phenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-nitroacetophenone and phenylacetohydrazide. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete condensation and formation of the desired hydrazone derivative.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various substituents onto the aromatic rings.

Scientific Research Applications

N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, influencing their function. In antimicrobial applications, it may disrupt cell wall synthesis or interfere with essential enzymes . In fluorescent materials, the compound’s photophysical properties are exploited to create materials that emit light under specific conditions .

Comparison with Similar Compounds

N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide can be compared with other hydrazone derivatives such as:

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-phenylacetamide

InChI

InChI=1S/C16H15N3O3/c1-12(14-7-9-15(10-8-14)19(21)22)17-18-16(20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)/b17-12+

InChI Key

PMFZWUMLOIYDFO-SFQUDFHCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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